N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide is a structurally complex acetamide derivative featuring a dimethylamino-substituted phenyl group, a morpholine ring, and a 3-methylphenyl acetamide backbone. The morpholine and dimethylamino groups are critical for modulating solubility, permeability, and receptor binding, as seen in analogues with similar pharmacophores .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-18-5-4-6-19(15-18)16-23(27)24-17-22(26-11-13-28-14-12-26)20-7-9-21(10-8-20)25(2)3/h4-10,15,22H,11-14,16-17H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVNFBYTFXUSQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate compound.
Addition of the Methylphenyl Group: The intermediate is then reacted with 3-methylphenylacetic acid under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The dimethylamino group and morpholine ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among related compounds include:
Key Observations :
Physicochemical Properties
Comparative data on solubility, melting points, and chromatographic behavior:
Key Observations :
NMR Data :
Pharmacological Implications
- Orexin Receptors: Morpholine and dimethylamino groups in compounds improve CNS permeability, critical for orexin antagonism .
- Vasopressin Receptors : Brezivaptanum’s triazole-morpholine scaffold () highlights the role of rigid heterocycles in receptor specificity .
- ACE2 Inhibition : Acetamides with sulfonyl groups (e.g., ) show docking scores up to -5.51 kcal/mol, suggesting similar computational screening for the main compound .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dimethylamino group : Enhances lipophilicity and may influence receptor binding.
- Morpholine ring : Known for its role in various pharmacological activities.
- Aromatic rings : Contribute to the overall stability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 352.47 g/mol |
| LogP (octanol-water partition coefficient) | 4.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 7 |
Anticonvulsant Activity
Research indicates that derivatives of similar structural frameworks exhibit significant anticonvulsant activity. A study focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated efficacy in animal models, particularly in maximal electroshock (MES) tests. The introduction of specific groups, such as trifluoromethyl, was found to enhance activity significantly .
Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications to the core structure can lead to varying degrees of biological activity:
- Dimethylamino Substitution : Enhances binding affinity to neurotransmitter receptors.
- Morpholine Ring : Contributes to anticonvulsant properties by stabilizing the compound's interaction with sodium channels.
- Aromatic Modifications : Influence lipophilicity and CNS penetration.
Case Study 1: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant effects of morpholine-containing compounds, it was found that certain derivatives showed protective effects against seizures at doses of 100 mg/kg and higher. For instance, a morpholine derivative exhibited significant protection in both MES and pentylenetetrazole tests, indicating its potential as a therapeutic agent for epilepsy .
Case Study 2: Toxicity Assessment
The acute neurological toxicity was assessed using the rotarod test, which indicated that while some compounds were effective in seizure protection, they also exhibited varying levels of toxicity. This highlights the need for careful evaluation during drug development processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
